Chaetoviridin A

Antifungal Activity Plant Pathology Biocontrol Agents

Researchers often face irreproducible results due to misidentified azaphilone epimers. Chaetoviridin A (CAS 128252-98-2) provides stereochemically verified (4'S,5'R) syn aldol integrity, eliminating this variability. • EC50 1.97 μg/mL vs. Sclerotinia sclerotiorum; >80% in vivo rice blast suppression at 62.5 μg/mL. • Induces V. dahliae necrosis and mycelial deformation. • Scaffold for N-substituted anticancer analogs. Supplied with full analytical documentation for immediate research use.

Molecular Formula C23H25ClO6
Molecular Weight 432.9 g/mol
CAS No. 128252-98-2
Cat. No. B1236777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetoviridin A
CAS128252-98-2
Synonymschaetoviridin A
Molecular FormulaC23H25ClO6
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl
InChIInChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1
InChIKeyHWSQVPGTQUYLEQ-CCBHEJLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetoviridin A: Chemical & Antifungal Profile


Chaetoviridin A (CAS 128252-98-2) is a chlorinated azaphilone secondary metabolite primarily isolated from the fungus Chaetomium globosum [1]. Characterized by a molecular formula of C23H25ClO6 and a molecular weight of 432.89 g/mol, this compound features a unique (4'S,5'R) syn aldol side chain configuration that distinguishes it from other epimers in the chaetoviridin family [2]. Its biological profile encompasses potent antifungal activity against a range of plant pathogenic fungi, including Verticillium dahliae, Magnaporthe grisea, Puccinia recondita, and Sclerotinia sclerotiorum, achieved through mechanisms such as cell necrosis, mycelial deformation, and inhibition of spore germination [3].

Antifungal screening research across plant pathogenic fungi
Stereochemical identity control for (4'S,5'R) syn aldol configuration
Mode-of-action studies: spore germination inhibition and transcriptomic profiling

Chaetoviridin A: Generic Substitution Challenges


Generic substitution of Chaetoviridin A with other azaphilones or even closely related chaetoviridin analogs is scientifically unjustifiable due to profound differences in stereochemistry and substituent patterns that directly govern biological activity. Total synthesis and structural reassignment studies have revealed that the (4'S,5'R) syn aldol side chain configuration of Chaetoviridin A is essential for its bioactivity, and epimers with anti configurations exhibit markedly different properties [1]. Comparative antifungal assays demonstrate that Chaetoviridin A consistently outperforms its direct analog Chaetoviridin B in both in vitro and in vivo efficacy against multiple plant pathogens [2]. Furthermore, N-substituted derivatives at the C-2 position display altered cytotoxic profiles against cancer cell lines, confirming that even minor structural modifications yield significant changes in biological potency and spectrum [3]. Consequently, procurement of Chaetoviridin A requires rigorous verification of stereochemical integrity and identity, as substitution with impure or misidentified analogs will produce non-equivalent research outcomes and invalidate comparative studies.

Chaetoviridin B epimer differs in aldol configuration; antifungal response may shift significantly
N-substituted azaphilones alter cytotoxicity profile; not interchangeable for antifungal-focused research
Stereochemical integrity verification required; misidentified analog leads to non-equivalent outcomes

Chaetoviridin A: Comparative Evidence Guide


Antifungal Efficacy vs. Chaetoviridin B in Rice Blast and Wheat Rust

In a direct head-to-head comparison study, Chaetoviridin A demonstrated significantly higher antifungal activity than its closest structural analog, Chaetoviridin B, against two major plant pathogenic fungi [1]. Treatment with Chaetoviridin A at a concentration of 62.5 μg/mL suppressed the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80%, whereas Chaetoviridin B exhibited substantially lower efficacy at equivalent concentrations [1].

Antifungal vs. Chaetoviridin B
Direct head-to-head comparison
Reported ≥80% disease suppression at 62.5 μg/mL, higher than Chaetoviridin B
Supports higher antifungal activity in rice blast and wheat rust models
Quantitative comparator value not reported; in vivo assay context
Antifungal Activity Plant Pathology Biocontrol Agents

Cytotoxicity vs. N-Substituted Azaphilones in A549 Lung Cancer Cells

In a comparative cytotoxicity study against the A549 lung cancer cell line, Chaetoviridin A (3) exhibited less cytotoxic activity relative to its N-substituted derivatives N-butyl-2-aza-2-deoxychaetoviridin A (1) and N-hexyl-2-aza-2-deoxychaetoviridin A (2) [1]. Compounds 1 and 2 demonstrated significant cytotoxicity with IC50 values of 13.6 μM and 17.5 μM, respectively, while Chaetoviridin A displayed reduced potency [1]. This trend indicates that cytotoxic potency escalates with N-substitution at the C-2 position and the introduction of a side chain [1].

Cytotoxicity vs. N-sub azaphilones
Direct head-to-head comparison
Chaetoviridin A less cytotoxic; N-butyl IC50 13.6 μM, N-hexyl IC50 17.5 μM
N-substitution increases cytotoxic potency in A549 lung cancer cells
Chaetoviridin A IC50 not reported; SAR trend context
Cytotoxicity Anticancer Research Structure-Activity Relationship

In Vivo Efficacy vs. Carbendazim Against Sclerotinia Rot

In a comparative in vivo study, Chaetoviridin A (3) demonstrated a protective efficacy of 64.3% against rape Sclerotinia rot at a dosage of 200 μg/mL, which was comparable to that of the commercial fungicide carbendazim (69.2%) [1]. The compound exhibited antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 1.97 μg/mL in vitro [1].

Efficacy vs. Carbendazim
Direct head-to-head comparison
64.3% protective efficacy vs. carbendazim 69.2% at 200 μg/mL; EC50 1.97 μg/mL in vitro
Comparable protective efficacy to commercial fungicide benchmark
In vivo rape Sclerotinia rot model
In Vivo Efficacy Agricultural Fungicide Sclerotinia sclerotiorum

Broad-Spectrum Antifungal Activity vs. Narrow-Spectrum Azaphilones

Unlike many azaphilones that exhibit narrow-spectrum antifungal activity, Chaetoviridin A demonstrates broad-spectrum efficacy against a diverse panel of plant pathogenic fungi [1]. The compound inhibits the growth of Verticillium dahliae through cell necrosis and mycelial deformation, and significantly inhibits spore germination [2]. Additionally, Chaetoviridin A exhibits antifungal activity against Sclerotinia sclerotiorum (EC50 = 1.97 μg/mL) [3] and suppresses the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80% at 62.5 μg/mL [1].

Broad-spectrum antifungal profile
Class-level inference
Active against V. dahliae, S. sclerotiorum (EC50 1.97 μg/mL), M. grisea, P. recondita
Broad-spectrum antifungal activity reported across multiple genera
Specific narrow-spectrum comparators not assayed
Broad-Spectrum Antifungal Plant Disease Control Chaetoviridin Family

Mode of Action: Spore Germination Inhibition

Transcriptomic analysis has revealed that Chaetoviridin A exerts its antifungal effects through a distinct mechanism involving the significant inhibition of spore germination in Verticillium dahliae, a critical stage in the fungal disease cycle [1]. This mechanism differentiates it from other azaphilones that may primarily target mycelial growth or cell wall synthesis. The compound induces cell necrosis and mycelial deformation in V. dahliae, thereby improving the sensitivity of the pathogen to stress and enhancing cotton plant defense responses [2].

Mode of action: spore germination
Class-level inference
Inhibits V. dahliae spore germination; transcriptomic signature identified
Mechanism involves spore germination inhibition and cell necrosis
Transcriptomic analysis; mycelial deformation observed
Mode of Action Spore Germination Transcriptomics

Chaetoviridin A: Research and Industrial Applications


Biocontrol for Rice Blast and Wheat Rust

Chaetoviridin A is a prime candidate for developing biological fungicides targeting rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita). Treatment with Chaetoviridin A at 62.5 μg/mL suppressed disease development by over 80% in in vivo assays, demonstrating efficacy superior to its analog Chaetoviridin B [1]. This performance supports formulation development and field trial design for these economically important cereal diseases.

Sclerotinia Rot Management in Oilseed Rape

Chaetoviridin A exhibits in vivo protective efficacy of 64.3% against rape Sclerotinia rot at 200 μg/mL, comparable to the synthetic fungicide carbendazim (69.2%) [2]. With an in vitro EC50 of 1.97 μg/mL against Sclerotinia sclerotiorum [2], this compound is suitable for integration into disease management programs, particularly in contexts where reduced synthetic pesticide use is desired.

Mode of Action: Verticillium Wilt in Cotton

Chaetoviridin A is an essential tool for investigating Verticillium wilt pathogenesis in cotton. It significantly inhibits V. dahliae spore germination and induces cell necrosis and mycelial deformation, leading to improved plant emergence rates and height [3]. Transcriptomic analyses have elucidated its unique molecular mechanism, providing a foundation for resistance studies and synergistic combination experiments [4].

Anticancer SAR Studies with Nitrogenated Derivatives

While Chaetoviridin A itself exhibits lower cytotoxicity against A549 lung cancer cells compared to its N-substituted derivatives (IC50 values of 13.6 and 17.5 μM for compounds 1 and 2, respectively) [5], it serves as a critical scaffold for medicinal chemistry programs. The observed SAR trend—that cytotoxic potency increases with N-substitution at the C-2 position [5]—guides the design of optimized analogs with enhanced anticancer activity.

Application
Selection Property
Validation Focus
Cereal disease biocontrol research
Antifungal spectrum profile
In vivo disease suppression endpoints (rice blast, wheat rust)
Oilseed rape Sclerotinia rot management research
Comparable efficacy benchmark
In vivo protective efficacy and EC50 validation
Verticillium wilt mechanism research
Mode of action insights
Spore germination assays and transcriptomic profiling
Medicinal chemistry SAR studies
Cytotoxicity scaffold evaluation
N-substitution impact on A549 cytotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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